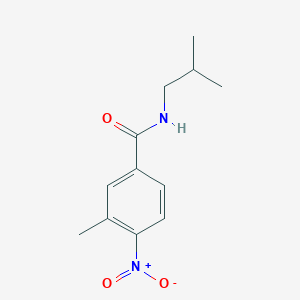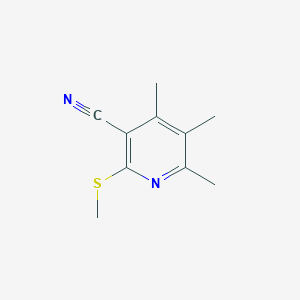
N-isobutyl-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isobutyl-3-methyl-4-nitrobenzamide is a compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse chemical behaviors and potential applications in various fields due to their unique structural features. The nitrobenzamide moiety, in particular, has been explored for its biological activities and chemical properties.
Synthesis Analysis
The synthesis of nitrobenzamide derivatives, including N-isobutyl-3-methyl-4-nitrobenzamide, often involves the nitration of benzamide derivatives or the amidation of nitrobenzoic acids. Specific synthetic routes can vary based on the desired substitution pattern and the starting materials available. For instance, N-cyclohexyl-2-nitrobenzamide, a related compound, was synthesized and characterized through spectroscopic data and X-ray diffraction analysis, highlighting the general approach towards nitrobenzamide synthesis (Saeed, Hussain, & Bolte, 2010).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by the presence of a nitro group and an amide linkage attached to a benzene ring. These groups significantly influence the compound's electronic and spatial configuration, affecting its reactivity and interactions. For example, studies on isomeric N-(iodophenyl)nitrobenzamides have shown different three-dimensional framework structures, which are linked by various hydrogen bonds and interactions, demonstrating the structural diversity within this class of compounds (Wardell, Low, Skakle, & Glidewell, 2006).
Chemical Reactions and Properties
Nitrobenzamides undergo a range of chemical reactions, primarily influenced by the nitro and amide functionalities. These reactions include reduction of the nitro group to amines, nucleophilic substitution reactions at the amide, and hydrolysis of the amide bond under certain conditions. The reactivity can be tailored through the substitution pattern on the benzene ring.
Physical Properties Analysis
The physical properties of nitrobenzamides such as melting point, solubility, and crystalline structure are crucial for their application in material science and pharmaceuticals. These properties are significantly affected by the molecular structure, particularly the position and nature of substituents on the benzene ring.
Chemical Properties Analysis
Nitrobenzamides exhibit a range of chemical properties, including acidic and basic behaviors due to the presence of amide and nitro groups. They also show varying degrees of reactivity towards electrophilic and nucleophilic agents, influenced by the electronic effects of the substituents.
References:
- (Saeed, Hussain, & Bolte, 2010): Saeed, A., Hussain, S., & Bolte, M. (2010). Synthesis and Crystal Structure of N-Cyclohexyl-2-Nitrobenzamide. Journal of Chemical Crystallography, 40, 924-926.
- (Wardell, Low, Skakle, & Glidewell, 2006): Wardell, J., Low, J. N., Skakle, J., & Glidewell, C. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B, 62 Pt 5, 931-943.
Mechanism of Action
Safety and Hazards
Sigma-Aldrich provides “N-isobutyl-3-methyl-4-nitrobenzamide” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)7-13-12(15)10-4-5-11(14(16)17)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLXDYTOOESDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylpropyl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)
![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)

![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole](/img/structure/B5527957.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5527978.png)
![2,6-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5527981.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5527983.png)

![N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527994.png)


![4-chloro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5528020.png)

